

Application Note: Structural Characterization of Hirudonucleodisulfide A using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest		
Compound Name:	Hirudonucleodisulfide A	
Cat. No.:	B12387211	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hirudonucleodisulfide A is a novel, hypothetical disulfide-containing natural product, conceived here as being isolated from a medicinal leech species. Its unique structure suggests potential for significant biological activity, making its complete structural elucidation a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-invasive analytical technique for determining the three-dimensional structure and connectivity of novel organic molecules in solution.[1][2][3] This application note provides a detailed protocol for the comprehensive characterization of Hirudonucleodisulfide A using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data

The structural elucidation of **Hirudonucleodisulfide A** was achieved through the systematic analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. All experiments were conducted in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to ensure sample solubility and minimize solvent signal interference.[4] The following tables summarize the hypothetical quantitative data obtained.



Table 1: ¹H NMR Data for **Hirudonucleodisulfide A** (500 MHz, D₂O)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	4.15	t	6.5	1H
H-3a	3.20	dd	14.0, 6.5	1H
H-3b	3.05	dd	14.0, 6.5	1H
H-5	7.30	d	8.0	2H
H-6	6.90	d	8.0	2H
H-8	4.50	q	7.0	1H
Н-9	1.50	d	7.0	3H
H-11	3.80	S	-	3H

Table 2: ¹³C NMR Data for Hirudonucleodisulfide A (125 MHz, D₂O)



Position	Chemical Shift (δ, ppm)	Carbon Type
C-1	175.2	C=O
C-2	55.8	СН
C-3	40.1	CH ₂
C-4	130.5	С
C-5	132.1	СН
C-6	115.7	СН
C-7	158.9	С
C-8	52.3	СН
C-9	18.5	СНз
C-10	172.0	C=O
C-11	53.0	СНз

Table 3: Key 2D NMR Correlations for **Hirudonucleodisulfide A**

Proton (¹H)	COSY (¹H-¹H) Correlations	HSQC (¹H-¹³C) Correlation	HMBC (¹H-¹³C) Correlations
H-2 (4.15)	H-3a, H-3b	C-2 (55.8)	C-1, C-3, C-4
H-3a (3.20)	H-2, H-3b	C-3 (40.1)	C-1, C-2
H-3b (3.05)	H-2, H-3a	C-3 (40.1)	C-1, C-2
H-5 (7.30)	H-6	C-5 (132.1)	C-4, C-7
H-6 (6.90)	H-5	C-6 (115.7)	C-4, C-7
H-8 (4.50)	H-9	C-8 (52.3)	C-9, C-10
H-9 (1.50)	H-8	C-9 (18.5)	C-8, C-10
H-11 (3.80)	-	C-11 (53.0)	C-7



Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adaptable for various high-resolution NMR spectrometers.

Sample Preparation

- Isolation and Purification: Hirudonucleodisulfide A is first isolated from its natural source and purified to >95% homogeneity using techniques such as reversed-phase highperformance liquid chromatography (RP-HPLC).[5][6]
- Sample Weighing: Accurately weigh 5-10 mg of purified Hirudonucleodisulfide A.
- Solvent Addition: Dissolve the sample in 0.5-0.6 mL of an appropriate deuterated solvent (e.g., D₂O, 99.9%). The choice of solvent is critical to ensure sample stability and avoid overlapping signals.[4]
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O, for accurate chemical shift referencing.

1D NMR Spectroscopy Protocol (1H and 13C)

- Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.
- ¹H NMR Acquisition:
 - Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
 - Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
 - Acquisition Time: Set an acquisition time of at least 2 seconds.
 - Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.



- Solvent Suppression: Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.[7]
- ¹³C NMR Acquisition:
 - Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Set a spectral width of approximately 220 ppm.
 - Acquisition Time: Set an acquisition time of around 1 second.
 - Number of Scans: Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC)

- COSY (Correlation Spectroscopy):[8]
 - Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons.
 - Pulse Program: Use a standard COSY pulse sequence (e.g., 'cosygpgf').
 - Parameters: Acquire data with approximately 2048 points in the direct dimension (F2) and
 256-512 increments in the indirect dimension (F1).
- HSQC (Heteronuclear Single Quantum Coherence):[9][10]
 - Purpose: To identify direct one-bond correlations between protons and their attached carbons.
 - Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
 - Parameters: Set the ¹J(CH) coupling constant to an average value of 145 Hz.

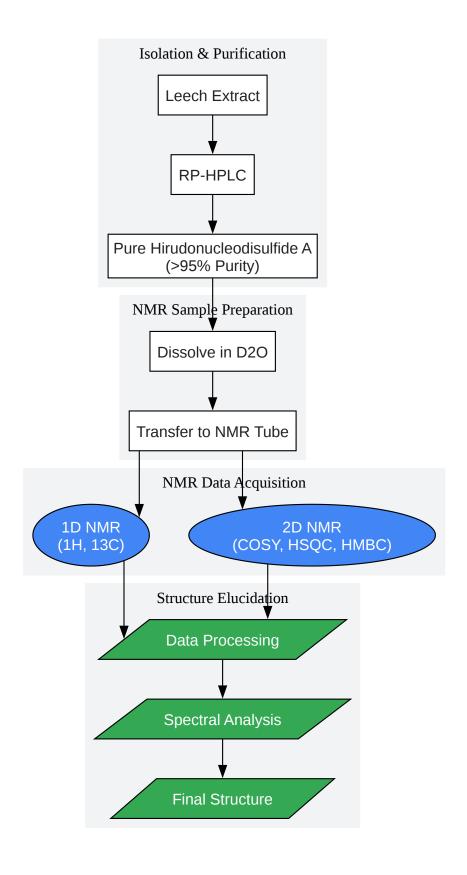


- HMBC (Heteronuclear Multiple Bond Correlation):[8][9]
 - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting structural fragments and identifying quaternary carbons.
 - Pulse Program: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').
 - Parameters: Optimize the long-range coupling constant ("J(CH)) to a value between 6-10 Hz to observe desired correlations.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the experimental workflow, data interpretation logic, and the hypothetical biological role of **Hirudonucleodisulfide A**.

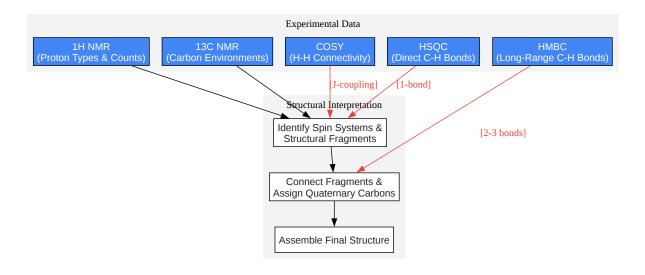




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Caption: Experimental workflow from isolation to final structure elucidation.

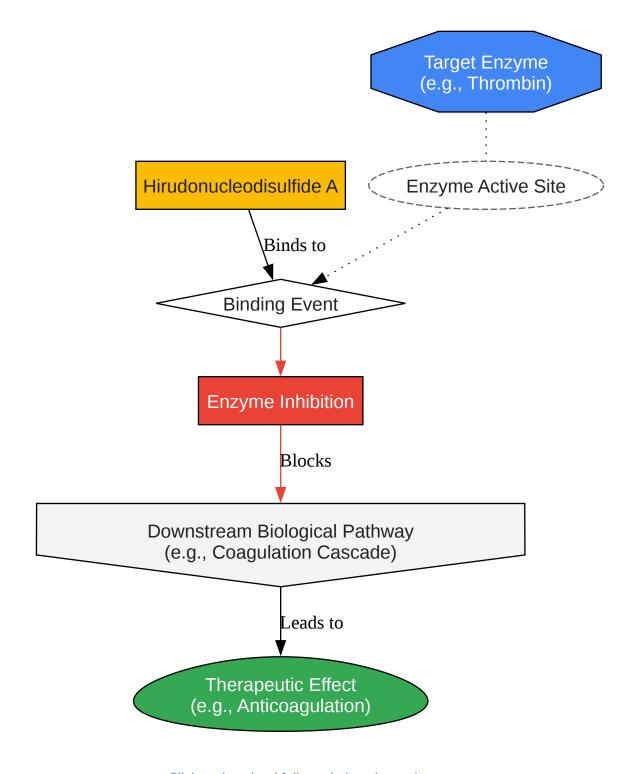




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Caption: Logical relationships in NMR-based structure elucidation.





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